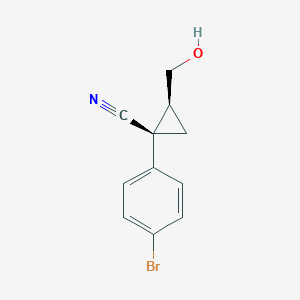
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is a cyclopropane derivative with a bromophenyl group and a hydroxymethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl precursor reacts with the cyclopropane intermediate.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where a hydroxymethylating agent reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems, for example, can be used to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-(4-chlorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(1R,2S)-1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is unique due to the presence of the bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may influence the compound’s properties and applications.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-6H2/t9-,11+/m1/s1 |
InChI Key |
SKNLJJRHCHKRCZ-KOLCDFICSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C#N)C2=CC=C(C=C2)Br)CO |
Canonical SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















